N-[4-(2,5-dichlorothiophen-3-yl)-1,3-thiazol-2-yl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide
Description
Properties
IUPAC Name |
N-[4-(2,5-dichlorothiophen-3-yl)-1,3-thiazol-2-yl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10Cl2N2O3S2/c17-13-6-9(14(18)25-13)10-7-24-16(19-10)20-15(21)8-1-2-11-12(5-8)23-4-3-22-11/h1-2,5-7H,3-4H2,(H,19,20,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANINZPPWCBLJFQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)C(=O)NC3=NC(=CS3)C4=C(SC(=C4)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10Cl2N2O3S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(2,5-dichlorothiophen-3-yl)-1,3-thiazol-2-yl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide typically involves multi-step organic reactions. One common approach is the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thiourea and subsequent cyclization . The reaction conditions often require the use of solvents like ethanol or acetonitrile and catalysts such as silica-supported tungstosilisic acid .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield improvement, cost reduction, and environmental considerations.
Chemical Reactions Analysis
Types of Reactions
N-[4-(2,5-dichlorothiophen-3-yl)-1,3-thiazol-2-yl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the thiazole ring, using reagents like alkyl halides.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Alkyl halides, amines.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce thiols or amines .
Scientific Research Applications
Chemistry
In the field of chemistry, N-[4-(2,5-dichlorothiophen-3-yl)-1,3-thiazol-2-yl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide serves as a building block for synthesizing more complex organic molecules. Its unique structure allows for various modifications that can lead to novel compounds with enhanced properties.
Biology
The compound has shown promise in biological research, particularly as an enzyme inhibitor or receptor modulator . Studies indicate that it may interact with specific biological targets, potentially altering cellular pathways associated with disease states.
Case Study: Enzyme Inhibition
Research indicates that similar compounds have been found to target cyclin-dependent kinase 2 (CDK2), which plays a crucial role in cell cycle regulation. Inhibiting this enzyme can lead to cell cycle arrest and apoptosis in cancer cells .
Medicine
This compound is being investigated for its potential therapeutic effects:
- Antibacterial Activity : Preliminary studies suggest that it exhibits antibacterial properties against various pathogens.
- Antifungal Activity : The compound has shown efficacy in inhibiting fungal growth in laboratory settings.
- Anticancer Activity : It is being explored for its ability to induce apoptosis in cancer cell lines through mechanisms involving cell cycle disruption .
Table 2: Summary of Biological Activities
| Activity Type | Observed Effects |
|---|---|
| Antibacterial | Effective against Gram-positive and Gram-negative bacteria |
| Antifungal | Inhibits growth of several fungal species |
| Anticancer | Induces apoptosis in cancer cell lines |
Mechanism of Action
The mechanism of action of N-[4-(2,5-dichlorothiophen-3-yl)-1,3-thiazol-2-yl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets can vary depending on the specific application and biological context .
Comparison with Similar Compounds
Research Implications
- Medicinal Chemistry : The dichlorothiophene-thiazole system in the target compound is optimal for targets requiring halogen bonding (e.g., protease inhibitors), whereas oxadiazole derivatives () may suit polar active sites.
- SAR Insights : Chlorine atoms at the 2,5 positions on thiophene maximize steric and electronic complementarity compared to para-substituted phenyl groups .
Biological Activity
N-[4-(2,5-dichlorothiophen-3-yl)-1,3-thiazol-2-yl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a complex structure that includes:
- Thiazole ring : Contributes to its biological interactions.
- Dichlorothiophene moiety : Enhances chemical reactivity.
- Benzodioxine scaffold : Associated with various pharmacological properties.
The molecular formula for this compound is with a molar mass of 447.38 g/mol .
Anticancer Activity
Research indicates that the compound exhibits anticancer properties , particularly through the inhibition of cyclin-dependent kinase 2 (CDK2), which plays a critical role in cell cycle regulation. By inhibiting CDK2, the compound may induce cell cycle arrest and promote apoptosis in cancer cells .
Anti-inflammatory Effects
Studies have shown that derivatives of benzodioxane, similar to this compound, possess anti-inflammatory activities. For instance, compounds with specific substituents at the benzodioxane ring have demonstrated significant reductions in inflammation markers .
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity . Preliminary studies suggest effectiveness against various bacterial strains, indicating potential applications in treating infections .
The biological activity of this compound is attributed to several mechanisms:
- Inhibition of Key Enzymes : The compound may inhibit enzymes involved in critical biochemical pathways.
- Cell Cycle Regulation : By targeting CDK2, it disrupts normal cell cycle progression.
- Reactive Oxygen Species (ROS) Modulation : The compound may influence oxidative stress within cells, contributing to its anticancer and anti-inflammatory effects .
Case Studies and Experimental Data
Recent studies have provided insights into the biological activity of this compound:
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for optimizing the yield of N-[4-(2,5-dichlorothiophen-3-yl)-1,3-thiazol-2-yl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide?
- Methodology :
- Cyclization in DMF : Use iodine and triethylamine as catalysts to promote cyclization of intermediates, ensuring rapid reaction completion (1–3 minutes under reflux) .
- Solvent Selection : Acetonitrile is effective for initial coupling reactions, while DMF enhances cyclization efficiency due to its high polarity .
- Yield Optimization : Monitor reaction progress via TLC or HPLC to minimize byproduct formation. Adjust stoichiometric ratios (e.g., 1:1.2 for thiazole-thiophene coupling) .
Q. Which spectroscopic techniques are critical for characterizing the structural integrity of this compound?
- Methodology :
- 1H/13C NMR : Assign peaks to confirm the presence of dichlorothiophene (δ 6.8–7.2 ppm for aromatic protons) and benzodioxine (δ 4.2–4.5 ppm for methylene groups) .
- IR Spectroscopy : Validate carbonyl (C=O) stretches (~1680 cm⁻¹) and thiazole ring vibrations (~1550 cm⁻¹) .
- Mass Spectrometry : Use HRMS to verify the molecular ion peak (e.g., m/z 465.03 for [M+H]+) .
Advanced Research Questions
Q. How can computational modeling (e.g., molecular docking) predict the biological activity of this compound?
- Methodology :
- Target Selection : Prioritize kinases (e.g., GSK-3β) or antimicrobial targets based on structural analogs .
- Docking Software : Use AutoDock Vina or Schrödinger Suite to simulate ligand-receptor interactions, focusing on hydrogen bonding with the carboxamide group and hydrophobic interactions with the dichlorothiophene moiety .
- Validation : Compare docking scores with experimental IC50 values from enzyme inhibition assays to refine predictive models .
Q. How should researchers address contradictions in biological assay data (e.g., varying IC50 values across studies)?
- Methodology :
- Assay Standardization : Ensure consistent buffer conditions (e.g., pH 7.4 for kinase assays) and cell lines (e.g., HEK293 for cytotoxicity) .
- Meta-Analysis : Use statistical tools (e.g., ANOVA) to identify outliers and correlate structural variations (e.g., substituent electronegativity) with activity trends .
- Control Experiments : Include positive controls (e.g., staurosporine for kinase inhibition) to validate assay reproducibility .
Q. What strategies are effective for designing derivatives with improved pharmacokinetic properties?
- Methodology :
- Bioisosteric Replacement : Substitute the dichlorothiophene group with trifluoromethyl or nitro groups to modulate lipophilicity (logP) .
- Prodrug Synthesis : Introduce ester or amide prodrug moieties to enhance solubility, as demonstrated for benzodioxine analogs .
- ADMET Prediction : Use SwissADME or ADMETLab to predict absorption and toxicity, prioritizing derivatives with >30% oral bioavailability .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
